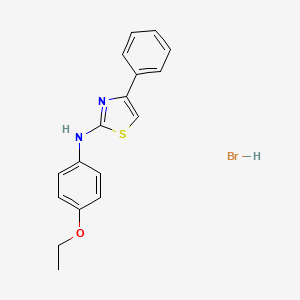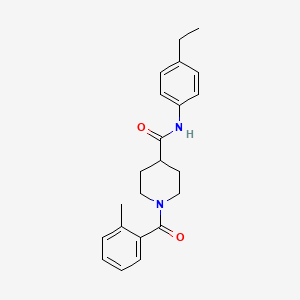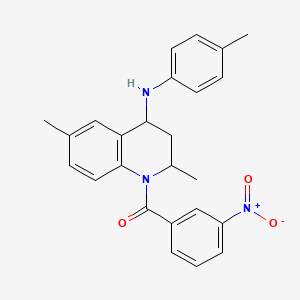![molecular formula C15H23NO B5167927 4-[3-(cyclopentylamino)butyl]phenol](/img/structure/B5167927.png)
4-[3-(cyclopentylamino)butyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-(cyclopentylamino)butyl]phenol, also known as CPABP, is a synthetic compound that belongs to the family of phenols. It is commonly used in scientific research for its ability to bind to and activate the G protein-coupled receptor GPR55.
Mecanismo De Acción
4-[3-(cyclopentylamino)butyl]phenol binds to the GPR55 receptor and activates it, leading to downstream signaling pathways. The exact mechanism of action of 4-[3-(cyclopentylamino)butyl]phenol is not fully understood, but it is known to activate intracellular signaling pathways such as the MAPK/ERK pathway and the PI3K/Akt pathway.
Biochemical and Physiological Effects
4-[3-(cyclopentylamino)butyl]phenol has been shown to have various biochemical and physiological effects. In animal models, it has been shown to reduce pain sensitivity, reduce inflammation, and inhibit cancer cell proliferation. 4-[3-(cyclopentylamino)butyl]phenol has also been shown to have effects on the cardiovascular system, with some studies showing that it may have a protective effect against myocardial ischemia-reperfusion injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-[3-(cyclopentylamino)butyl]phenol in lab experiments is its ability to selectively activate the GPR55 receptor. This allows researchers to study the specific effects of GPR55 activation without interference from other receptors. However, one limitation of using 4-[3-(cyclopentylamino)butyl]phenol is its relatively low yield in the synthesis process, which can limit the amount of material available for experiments.
Direcciones Futuras
There are many potential future directions for research involving 4-[3-(cyclopentylamino)butyl]phenol. One area of interest is its potential as a treatment for cancer, as it has been shown to inhibit cancer cell proliferation in animal models. Another area of interest is its effects on the cardiovascular system, as it may have potential as a treatment for myocardial ischemia-reperfusion injury. Additionally, further research is needed to fully understand the mechanism of action of 4-[3-(cyclopentylamino)butyl]phenol and its effects on various physiological processes.
Métodos De Síntesis
4-[3-(cyclopentylamino)butyl]phenol can be synthesized by reacting 4-bromophenol with cyclopentylamine and 3-bromobutane in the presence of a palladium catalyst. The resulting product is then purified using column chromatography. The yield of this synthesis method is typically around 40%.
Aplicaciones Científicas De Investigación
4-[3-(cyclopentylamino)butyl]phenol has been used in various scientific research studies due to its ability to activate the GPR55 receptor. This receptor is known to play a role in various physiological processes such as pain sensation, inflammation, and cancer cell proliferation. 4-[3-(cyclopentylamino)butyl]phenol has been shown to have analgesic effects in animal models of pain, and it has also been investigated as a potential treatment for cancer.
Propiedades
IUPAC Name |
4-[3-(cyclopentylamino)butyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-12(16-14-4-2-3-5-14)6-7-13-8-10-15(17)11-9-13/h8-12,14,16-17H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKGQCZVMMMZKLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methyl-N-{[3-(4-pyridinyl)-1H-1,2,4-triazol-5-yl]methyl}-2-furamide](/img/structure/B5167850.png)
![ethyl 6-methyl-2-[(3-phenylpropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5167862.png)



![1-{[1-({6-[(2-methyl-2-propen-1-yl)amino]-3-pyridinyl}carbonyl)-4-piperidinyl]methyl}-2-pyrrolidinone](/img/structure/B5167884.png)
![N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]-N-(4-methylphenyl)acetamide](/img/structure/B5167889.png)
![4-chloro-N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5167903.png)
![ethyl [(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetate](/img/structure/B5167914.png)
![5-[(2,4-difluorophenoxy)methyl]-N-[2-(7-methyl-1H-benzimidazol-2-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5167917.png)
![2-[1-(2,2-dimethylpropyl)-4-(1H-indol-2-ylmethyl)-2-piperazinyl]ethanol](/img/structure/B5167942.png)

![1,1'-[1,6-hexanediylbis(oxy)]bis(2-chloro-4-methylbenzene)](/img/structure/B5167955.png)
![17-(5-chloro-2-methylphenyl)-1-ethyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5167956.png)